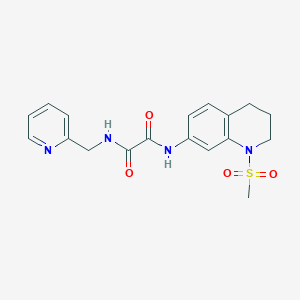

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide

CAS No.: 941983-71-7

Cat. No.: VC4550408

Molecular Formula: C18H20N4O4S

Molecular Weight: 388.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941983-71-7 |

|---|---|

| Molecular Formula | C18H20N4O4S |

| Molecular Weight | 388.44 |

| IUPAC Name | N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-2-ylmethyl)oxamide |

| Standard InChI | InChI=1S/C18H20N4O4S/c1-27(25,26)22-10-4-5-13-7-8-14(11-16(13)22)21-18(24)17(23)20-12-15-6-2-3-9-19-15/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,20,23)(H,21,24) |

| Standard InChI Key | NODIAHNIOFJSJX-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=N3 |

Introduction

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound characterized by its unique structural features and potential biological activities. This compound combines a tetrahydroquinoline moiety with a methylsulfonyl substituent and a pyridin-2-ylmethyl group, linked through an oxalamide functional group.

Key Structural Features:

-

Molecular Formula: C18H20N4O4S

-

Molecular Weight: Approximately 388.4 g/mol

-

CAS Number: 941983-71-7

Synthesis Steps:

-

Preparation of Intermediates: This involves the synthesis of the tetrahydroquinoline and pyridin-2-ylmethyl moieties.

-

Coupling Reactions: The use of coupling agents like EDC or HATU in solvents such as DMF or DMSO under controlled conditions.

-

Purification: Techniques such as chromatography may be employed to ensure high purity of the final product.

Biological Activities and Potential Applications

Research into the biological activities of N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide is ongoing, with potential applications in medicinal chemistry. The compound's unique structure suggests it could interact with various biological targets, influencing pharmacological properties.

Potential Applications:

-

Pharmacological Targets: Enzymes or receptors involved in metabolic pathways.

-

Therapeutic Potential: Could be explored for treating conditions related to these pathways.

Analytical Techniques for Characterization

The structural integrity and purity of N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide can be confirmed using various analytical techniques:

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

-

Mass Spectrometry (MS): Useful for confirming molecular weight and purity.

-

High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity.

Comparison with Similar Compounds

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide shares structural similarities with other oxalamide derivatives but exhibits distinct features due to its specific substituents.

Similar Compounds:

| Compound Name | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|

| N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide | C17H23N3O5S | 381.4 | Tetrahydrofuran-2-ylmethyl instead of pyridin-2-ylmethyl |

| N1-(3,4-dimethoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | C19H24N2O5S | 461.5 | Features a phenethylamine moiety with methoxy groups |

| N1-(2,6-Diethyl-4-methylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide | - | 320.41 | Diethyl-4-methylphenyl instead of tetrahydroquinoline |

These comparisons highlight the unique combination of functional groups in N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide, which may contribute to its distinct biological activities and applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume